1-Hydroxychlordene

Toxicology Risk Assessment Metabolite Safety Profiling

1-Hydroxychlordene (CAS 2597-11-7), systematic name 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-4,7-methano-1H-inden-1-ol, is a chlorinated cyclodiene metabolite with molecular formula C₁₀H₆Cl₆O and molecular weight 354.87 g/mol. The compound exists as multiple stereoisomers and is recognized as the primary abiotic hydrolysis product of the organochlorine insecticide heptachlor, distinguishing it from the epoxide metabolites formed through biotic pathways.

Molecular Formula C10H6Cl6O
Molecular Weight 354.9 g/mol
CAS No. 2597-11-7
Cat. No. B150176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxychlordene
CAS2597-11-7
Synonyms4,5,6,7,8,8-Hexachloro-3a,4,7,7a-tetrahydro-4,7-methanoinden-1-ol;  1-Hydroxychlordene;  3-Hydroxychlordene;  4,5,6,7,8,8-Hexachloro-3a,4,7,7a-tetrahydro-4,7-methano-1H-inden-1-ol
Molecular FormulaC10H6Cl6O
Molecular Weight354.9 g/mol
Structural Identifiers
SMILESC1=CC(C2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)O
InChIInChI=1S/C10H6Cl6O/c11-6-7(12)9(14)5-3(1-2-4(5)17)8(6,13)10(9,15)16/h1-5,17H
InChIKeyYQWCIPIEEBVRNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydroxychlordene (CAS 2597-11-7): Organochlorine Metabolite Standard for Environmental Fate and Toxicological Differentiation


1-Hydroxychlordene (CAS 2597-11-7), systematic name 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-4,7-methano-1H-inden-1-ol, is a chlorinated cyclodiene metabolite with molecular formula C₁₀H₆Cl₆O and molecular weight 354.87 g/mol [1]. The compound exists as multiple stereoisomers and is recognized as the primary abiotic hydrolysis product of the organochlorine insecticide heptachlor, distinguishing it from the epoxide metabolites formed through biotic pathways [2]. As a secondary alcohol bearing six chlorine substituents, 1-hydroxychlordene occupies a specific node in the degradation network of cyclodiene insecticides that is not represented by the parent compounds or their epoxide counterparts, making it an essential reference standard for environmental monitoring, metabolic tracing, and structure-activity relationship studies involving organochlorine contaminants.

Why Heptachlor, Heptachlor Epoxide, or Chlordene Cannot Substitute for 1-Hydroxychlordene in Analytical and Toxicological Workflows


Substituting 1-hydroxychlordene with heptachlor, heptachlor epoxide, or chlordene introduces quantitative errors in toxicity assessment, environmental fate modeling, and bioaccumulation prediction. 1-Hydroxychlordene exhibits an acute oral LD₅₀ approximately 15- to 24-fold higher (less toxic) than heptachlor and heptachlor epoxide , ranks distinctly lower in insecticidal contact toxicity among cyclodiene analogs [1], and demonstrates a fundamentally different formation mechanism—abiotic hydrolysis versus biotic epoxidation—resulting in divergent environmental occurrence patterns tied to soil moisture rather than microbial activity [2]. Analytical methods calibrated for heptachlor or its epoxide will not correctly quantify 1-hydroxychlordene due to differing chromatographic retention and mass spectral fragmentation, while toxicological risk models using potency data from heptachlor or heptachlor epoxide will overestimate hazard by more than an order of magnitude if applied to 1-hydroxychlordene-containing residues. The evidence below quantifies these differences.

Quantitative Differentiation of 1-Hydroxychlordene from Heptachlor, Heptachlor Epoxide, and Chlordene: Head-to-Head Evidence


Acute Oral Toxicity (LD₅₀) in Rat: 1-Hydroxychlordene Is 15- to 24-Fold Less Acutely Toxic Than Heptachlor and Heptachlor Epoxide

1-Hydroxychlordene demonstrates markedly reduced acute oral toxicity compared to its parent insecticide heptachlor and the primary biotic metabolite heptachlor epoxide. The rat oral LD₅₀ of 1-hydroxychlordene is 2,400 mg/kg . In contrast, heptachlor exhibits a rat oral LD₅₀ of 100–162 mg/kg [1], and heptachlor epoxide ranges from 39 to 144 mg/kg [2]. This represents a 15- to 24-fold reduction in acute lethality for 1-hydroxychlordene relative to heptachlor, and a 17- to 62-fold reduction relative to heptachlor epoxide at the lower bound.

Toxicology Risk Assessment Metabolite Safety Profiling

Contact Insecticidal Activity Ranking: 1-Hydroxychlordene Is the Least Toxic Among Cyclodiene Analogs Against Cricket and Fly Models

In direct-contact toxicity assays against crickets (Gryllus pennsylvanicus) and adult picture-winged flies (Chaetopsis debilis), 1-hydroxychlordene ranked as the least active compound among all tested cyclodiene components and metabolites. The established toxicity order was: heptachlor > gamma-chlordane = alpha-chlordane = technical chlordane > nonachlor > chlordene > 1-hydroxychlordene > hexachlorocyclopentadiene [1]. This ranking persisted in moist mineral soil exposure, confirming that 1-hydroxychlordene is not an insecticidally significant degradation product and should not be considered functionally equivalent to chlordene or chlordane components in bioactivity studies.

Insecticidal Activity Structure-Activity Relationship Cyclodiene Toxicology

Plant Uptake and Translocation: 1-Hydroxychlordene Exhibits 3.3-Fold Higher Shoot-to-Root Ratio Than Heptachlor in Tomato Seedlings

In a controlled study using ¹⁴C-heptachlor-treated soil aged for approximately four months, zucchini and tomato seedlings were transplanted and concentrations of heptachlor, cis-heptachlor epoxide, and 1-hydroxychlordene were measured in shoots and roots. In tomato, the shoot-to-root (SR) concentration ratio for 1-hydroxychlordene was 0.166, compared to 0.051 for heptachlor and 0.063 for cis-heptachlor epoxide [1]. This indicates that 1-hydroxychlordene is translocated from root to shoot approximately 3.3 times more efficiently than the parent heptachlor and 2.6 times more efficiently than cis-heptachlor epoxide. In zucchini, the differential was even more pronounced, with an SR ratio of 0.260 for 1-hydroxychlordene versus 0.037 for heptachlor (7.0-fold difference) [1].

Plant Uptake Environmental Fate Food Chain Transfer

Formation Pathway: Abiotic Hydrolysis of Heptachlor to 1-Hydroxychlordene Distinguishes It from Epoxide Metabolites Produced by Biotic Oxidation

1-Hydroxychlordene is generated from heptachlor via abiotic hydrolysis in aqueous media, whereas heptachlor epoxide is produced through biotic epoxidation by soil microorganisms (fungi, bacteria, and actinomycetes) [1]. In Japanese field soil studies using ¹⁴C-heptachlor, 1-hydroxychlordene was identified as the primary abiotic degradation product, and its formation was correlated with soil water content, not microbial biomass [2]. This mechanistic dichotomy means that 1-hydroxychlordene serves as a specific environmental marker for hydrolytic degradation conditions, while heptachlor epoxide indicates microbial activity. The two metabolites therefore report on fundamentally different environmental processes and cannot be used interchangeably as degradation indicators.

Degradation Pathway Abiotic Transformation Environmental Monitoring

Aqueous Solubility: 1-Hydroxychlordene Is More Water-Soluble Than Heptachlor, Influencing Soil Mobility and Leaching Potential

The experimentally determined aqueous solubility of 1-hydroxychlordene is 1.231 mg/L at 26.7 °C , representing approximately 22-fold higher water solubility than heptachlor, which has a reported solubility of approximately 0.056 mg/L at 25 °C [1]. The experimental logS value for 1-hydroxychlordene is -5.46 [2]. This increased aqueous solubility, combined with the demonstrated higher plant shoot-to-root translocation ratio, indicates that 1-hydroxychlordene has greater potential for mobility in soil-water systems and for off-site transport via leaching or surface runoff compared to the parent heptachlor. The predicted logP (octanol-water partition coefficient) of 4.11 further confirms moderate hydrophobicity, positioning 1-hydroxychlordene between the highly hydrophobic parent compounds and more polar ring-opened degradation products.

Aqueous Solubility Environmental Mobility Leaching Risk Assessment

Procurement-Driven Application Scenarios for 1-Hydroxychlordene (CAS 2597-11-7) Based on Verified Quantitative Differentiation


Environmental Forensic Source Tracking: Discriminating Abiotic Hydrolysis from Microbial Epoxidation at Contaminated Sites

Environmental consulting and remediation firms require 1-hydroxychlordene as a quantitative analytical standard to distinguish hydrolytic degradation of heptachlor from microbial epoxidation. Because 1-hydroxychlordene forms exclusively via abiotic hydrolysis correlated with soil moisture [1], its presence in groundwater or soil samples—without corresponding elevation of heptachlor epoxide—identifies a non-biological attenuation pathway. This mechanistic specificity, confirmed by field studies in Japanese soils [2], enables accurate natural attenuation assessment and informs remediation strategy selection (e.g., monitored natural attenuation vs. enhanced bioremediation).

Crop Residue Monitoring and Food Safety Risk Assessment

Regulatory food safety laboratories and agrochemical residue analysts must include 1-hydroxychlordene as a discrete analyte in multi-residue LC-MS/MS or GC-MS methods. The compound's 3.3-fold higher shoot-to-root translocation ratio in tomato and 7.0-fold higher ratio in zucchini relative to heptachlor [3] means that above-ground edible tissues may accumulate 1-hydroxychlordene preferentially, even when soil concentrations of the parent compound appear low. Risk assessments that omit 1-hydroxychlordene will systematically underestimate dietary exposure from root-uptake pathways in fruiting vegetables.

Structure-Activity Relationship (SAR) Reference Standard for Cyclodiene Insecticide Development

Agrochemical discovery laboratories investigating cyclodiene-type GABA-gated chloride channel antagonists can employ 1-hydroxychlordene as a low-activity reference compound. Direct-contact toxicity assays demonstrate that 1-hydroxychlordene ranks below chlordene, nonachlor, and all chlordane isomers in insecticidal potency [4]. This positions the compound as a defined lower boundary for activity in SAR series, enabling quantitative benchmarking of novel analogs against a metabolite with well-characterized, minimal target-site activity.

Mammalian Toxicological Risk Modeling: Correcting Hazard Overestimation

Toxicologists and health risk assessors evaluating sites with historical heptachlor application require compound-specific toxicity values for 1-hydroxychlordene, not heptachlor or heptachlor epoxide surrogates. The 15- to 24-fold lower acute oral LD₅₀ of 1-hydroxychlordene (2,400 mg/kg) versus heptachlor (100–162 mg/kg) [5] means that reference doses and hazard quotients derived from parent or epoxide toxicity data will overstate risk by more than an order of magnitude when 1-hydroxychlordene is the predominant residue, as may occur in aged contamination scenarios where abiotic hydrolysis has progressed. Use of authentic 1-hydroxychlordene analytical standards for quantification, combined with its compound-specific toxicity benchmarks, is essential for accurate site-specific risk characterization.

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